molecular formula C15H23N3O4 B6331189 H-Tyr-Lys-OH CAS No. 54925-88-1

H-Tyr-Lys-OH

Cat. No.: B6331189
CAS No.: 54925-88-1
M. Wt: 309.36 g/mol
InChI Key: AOLHUMAVONBBEZ-STQMWFEESA-N
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Description

The compound H-Tyr-Lys-OH is a dipeptide composed of tyrosine and lysine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways, while lysine is essential for protein synthesis, enzyme function, and hormone production. The combination of these two amino acids in the form of a dipeptide has significant implications in biochemical research and potential therapeutic applications .

Mechanism of Action

Target of Action

H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.

Mode of Action

It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .

Biochemical Pathways

It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Pharmacokinetics

This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .

Result of Action

The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tyrosine, to the resin. Subsequent amino acids, such as lysine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHUMAVONBBEZ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315960
Record name L-Tyrosyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54925-88-1
Record name L-Tyrosyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54925-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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